molecular formula C10H13NO B096871 1-AZIRIDINEETHANOL, alpha-PHENYL- CAS No. 17918-11-5

1-AZIRIDINEETHANOL, alpha-PHENYL-

Cat. No. B096871
CAS RN: 17918-11-5
M. Wt: 163.22 g/mol
InChI Key: LYWIFGDFJLWXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Aziridineethanol, alpha-phenyl-, also known as Phenylaziridineethanol, is a chemical compound that belongs to the family of aziridines. It is a colorless, oily liquid that is mainly used in scientific research applications. In

Mechanism of Action

The mechanism of action of 1-Aziridineethanol, alpha-phenyl- is not well understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in the target molecule. This leads to the formation of covalent bonds between the target molecule and the 1-Aziridineethanol, alpha-phenyl-, resulting in the desired product.
Biochemical and Physiological Effects:
1-Aziridineethanol, alpha-phenyl- has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine. It has also been shown to have antitumor activity and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Aziridineethanol, alpha-phenyl- in lab experiments is its high reactivity, which allows for the production of a wide range of compounds. Additionally, it is a relatively inexpensive reagent that is readily available. However, one of the main limitations of using 1-Aziridineethanol, alpha-phenyl- is its toxicity, which can pose a risk to researchers if proper safety precautions are not taken.

Future Directions

For research on 1-Aziridineethanol, alpha-phenyl- include the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a therapeutic agent for the treatment of various diseases. Finally, more research is needed to better understand the toxicological effects of 1-Aziridineethanol, alpha-phenyl- and to develop safer handling and disposal protocols for this compound.

Scientific Research Applications

1-Aziridineethanol, alpha-phenyl- is mainly used in scientific research applications such as the synthesis of chiral amino acids, peptides, and other biologically active compounds. It is also used in the development of new drugs and pharmaceuticals. Additionally, it is used as a reagent in organic synthesis and as a building block in the production of polymers.

properties

CAS RN

17918-11-5

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-(aziridin-1-yl)-1-phenylethanol

InChI

InChI=1S/C10H13NO/c12-10(8-11-6-7-11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2

InChI Key

LYWIFGDFJLWXHK-UHFFFAOYSA-N

SMILES

C1CN1CC(C2=CC=CC=C2)O

Canonical SMILES

C1CN1CC(C2=CC=CC=C2)O

Other CAS RN

17918-11-5
15591-40-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 43.0 g. (1.0 mole) of ethyleneimine and 60.0 g. (0.5 mole) of styrene oxide is added 3 drops of water and 0.2 g. of potassium hydroxide. The mixture is heated at reflux for 11/2 hours. Distillation of the excess ethyleneimine from the crude product gives 55.6 g. (68%) of the crystalline product. Recrystallization gives pure dl-α-phenyl-1-aziridineethanol with melting point 74°-76° C.
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